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Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also widely known as Tumor Necrosis
Factor-a Converting Enzyme (TACE), stands as a pivotal enzyme in a vast array of
physiological and pathological processes. Its discovery in 1997 marked a significant milestone
in understanding the regulation of inflammatory responses and the broader field of ectodomain
shedding, a fundamental mechanism of intercellular communication. This technical guide
provides a comprehensive overview of the historical context leading to the identification of
ADAML17, a detailed account of the seminal experiments that defined its function, and a
summary of the initial quantitative data that laid the groundwork for decades of research into its
biological significance and therapeutic potential.

Historical Background: The Quest for the TNF-a
Sheddase

The story of ADAM17's discovery is intrinsically linked to the study of Tumor Necrosis Factor-a
(TNF-a), a potent pro-inflammatory cytokine. In the mid-1980s, TNF-a was identified as a 17-
kDa soluble protein. However, subsequent research revealed that it is initially synthesized as a
26-kDa type Il transmembrane precursor protein, pro-TNF-a. For TNF-a to exert its systemic
effects, its extracellular domain had to be proteolytically cleaved and released from the cell
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surface, a process termed "shedding.” The enzyme responsible for this critical cleavage event
remained elusive for years, becoming a key target of investigation for researchers seeking to
modulate the inflammatory cascade.

Early studies indicated that the "TNF-a converting enzyme" was a metalloproteinase, as its
activity could be blocked by hydroxamic acid-based inhibitors, a characteristic feature of this
class of enzymes. This set the stage for a focused search to isolate and characterize this
specific protease from the complex milieu of the cell membrane.

The broader context of this search was the emerging field of the ADAM family of proteins.
These are transmembrane proteins characterized by the presence of both a disintegrin and a
metalloproteinase domain. While several ADAMs had been identified, their physiological
catalytic functions remained largely unassigned. The discovery of ADAM17 provided the first
definitive biological role for a member of this family as a sheddase.

The Landmark Discovery: Simultaneous
Identification by Two Independent Groups

In February 1997, the scientific journal Nature published two back-to-back papers that
independently and simultaneously reported the discovery, purification, and cloning of the long-
sought-after TNF-a converting enzyme.

e The Immunex Group (Black et al.): This research team, led by Roy A. Black, purified the
enzyme from a human T-cell line and named it TNF-a-converting enzyme (TACE). Their work
provided direct biochemical evidence of its activity and its identity as a novel member of the
ADAM family.

e The Glaxo Wellcome Group (Moss et al.): Led by Michael L. Moss, this group also purified
and cloned the enzyme, demonstrating its ability to process pro-TNF-a. They highlighted its
homology to the ADAM family of metalloproteinases.

This concurrent discovery by two independent groups provided robust validation of the findings
and immediately solidified the importance of this newly identified enzyme. The enzyme was
subsequently officially named ADAM17.
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Experimental Protocols: Unraveling the Identity and
Function of ADAM17

The following sections detail the key experimental methodologies employed in the initial
discovery and characterization of ADAM17/TACE.

Purification of TNF-a Converting Enzyme

The purification of a membrane-bound protease to homogeneity was a significant challenge.
The general workflow involved the solubilization of membrane fractions followed by a series of
chromatographic steps.

Starting Material: Human T-cell lymphoma cell line (for Black et al.) and THP-1 human
monocytic cells.

Key Steps:

e Membrane Preparation: Cells were harvested and subjected to lysis and differential
centrifugation to isolate the membrane fraction.

o Solubilization: The membrane proteins were solubilized using non-ionic detergents such as
Triton X-100.

o Chromatography: A multi-step chromatographic purification protocol was employed, which
typically included:

o Anion-Exchange Chromatography: To separate proteins based on their net negative
charge.

o Lecting Affinity Chromatography: To enrich for glycoproteins.

o Hydroxamate Affinity Chromatography: A crucial step that utilized a matrix with a
covalently attached metalloproteinase inhibitor to specifically capture TACE. The bound
enzyme was then eluted with a competing inhibitor.

o Size-Exclusion Chromatography: To separate the partially purified proteins by size.
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» Monitoring Activity: Throughout the purification process, fractions were tested for their ability
to cleave a synthetic peptide substrate mimicking the pro-TNF-a cleavage site or
recombinant pro-TNF-a itself.

Cloning and Sequencing of the TACE/ADAM17 cDNA

Once a small amount of purified protein was obtained, the researchers determined a partial
amino acid sequence. This information was then used to design degenerate oligonucleotide
probes to screen a cDNA library.

Key Steps:

e Protein Sequencing: The purified TACE was subjected to N-terminal and internal peptide
sequencing.

o Degenerate PCR and cDNA Library Screening: Degenerate primers based on the peptide
sequences were used to amplify a portion of the TACE cDNA from a suitable cDNA library
(e.g., from a human T-cell line). The resulting PCR product was then used as a probe to
screen the cDNA library for full-length clones.

» DNA Sequencing: Positive clones were isolated, and their cDNA inserts were sequenced to
determine the full-length open reading frame of TACE/ADAM17.

e Sequence Analysis: The deduced amino acid sequence revealed the characteristic domain
structure of an ADAM protein, including a pro-domain, a metalloproteinase domain with the
zinc-binding consensus sequence, a disintegrin domain, a cysteine-rich region, an EGF-like
domain, a transmembrane domain, and a cytoplasmic tail.

Enzymatic Activity Assays

To confirm the function of the purified and recombinant TACE, various enzymatic assays were
developed.

1. Peptide-Based Assay:

o Substrate: A short synthetic peptide containing the amino acid sequence spanning the Ala76-
Val77 cleavage site of pro-TNF-a, often with fluorescent reporter groups (e.g., a fluorophore
and a quencher on opposite sides of the cleavage site).
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 Principle: Cleavage of the peptide by TACE separates the fluorophore from the quencher,
resulting in an increase in fluorescence that can be measured over time.

» Application: Used for monitoring enzyme activity during purification and for inhibitor
screening.

2. Recombinant pro-TNF-a Cleavage Assay:
e Substrate: Recombinantly expressed pro-TNF-a.

» Principle: The purified or recombinant TACE was incubated with the pro-TNF-a substrate.
The reaction products were then analyzed by SDS-PAGE and Western blotting using an
antibody against TNF-a to detect the appearance of the cleaved, soluble 17-kDa form.

o Application: Provided definitive evidence that TACE cleaves the full-length precursor protein
at the correct physiological site.

3. Cell-Based Shedding Assay:
o System: Cells engineered to overexpress pro-TNF-a.

o Principle: These cells were treated with stimuli known to induce TNF-a shedding (e.qg.,
phorbol esters). The amount of soluble TNF-a released into the culture medium was
guantified by ELISA. To confirm the role of TACE, cells were treated with specific TACE
inhibitors or, in later studies, the ADAM17 gene was knocked out.

o Application: Demonstrated the physiological relevance of TACE in the cellular context.

Data Presentation: Foundational Quantitative
Insights

The initial studies on ADAM17 provided key quantitative data that characterized the enzyme
and its activity.
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Parameter Value Source

Molecular Weight (Mature

) ~85-90 kDa (glycosylated) Black et al., 1997
Protein)
Number of Amino Acids
824 Moss et al., 1997
(Human)
Optimal pH for Activity ~7.5 Black et al., 1997

Inhibitor Sensitivity

S o Black et al., 1997; Moss et al.,
Hydroxamate-based inhibitors Potent inhibition

1997
EDTA (a metal chelator) Complete inhibition Black et al., 1997
Serine and cysteine protease o
No inhibition Black et al., 1997

inhibitors

Table 1: Biochemical Properties of TACE/ADAML17 from Initial Discovery.

Tissue Relative mRNA Expression Level
Spleen High

Thymus High

Peripheral Blood Leukocytes High

Lung Moderate

Heart Moderate

Brain Low

Liver Low

Table 2: Initial Findings on the Tissue Distribution of TACE/ADAM17 mRNA by Northern Blot
Analysis. Note: This represents a qualitative summary of early findings.
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Figure 1: Experimental workflow for the discovery and validation of ADAM17/TACE.
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 To cite this document: BenchChem. [The Discovery of ADAM17: A Foundational Sheddase in
Cellular Communication]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12418300#adam17-discovery-and-historical-
background]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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